4-[(3-bromophenyl)methylsulfanyl]-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
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Description
4-[(3-bromophenyl)methylsulfanyl]-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a useful research compound. Its molecular formula is C24H18BrN3OS2 and its molecular weight is 508.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones and their derivatives involves complex organic reactions that provide insights into heterocyclic chemistry's versatility and the potential for creating novel compounds with unique properties. These compounds are synthesized through various methods, including cyclocondensation reactions, and are characterized by their heterocyclic structure which incorporates pyrimidine and thieno groups. Such synthetic pathways are crucial for developing new drugs and materials with specific desired activities (Novikov et al., 2004; Yale & Sheehan, 1973).
Biological Activities
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones have been explored for a range of biological activities, including anti-HIV, antibacterial, and antifungal properties. These compounds exhibit potent inhibitory effects against various pathogens, making them promising candidates for developing new therapeutic agents. For example, certain derivatives have shown significant antifungal activity against Candida species, surpassing standard treatments like fluconazole (Kahveci et al., 2020). Additionally, their potential anti-HIV activity opens new avenues for treating viral infections (Novikov et al., 2004).
Properties
IUPAC Name |
4-[(3-bromophenyl)methylsulfanyl]-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN3OS2/c1-15-7-9-16(10-8-15)13-28-23(29)21-20(19-6-3-11-26-22(19)31-21)27-24(28)30-14-17-4-2-5-18(25)12-17/h2-12H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOSTFKSHNKJBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC5=CC(=CC=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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